

Quantum Chemical Calculations for Isoxazole-3-Carbaldehyde: A Technical Guide

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Compound of Interest

Compound Name: Isoxazole-3-carbaldehyde

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This in-depth technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of **isoxazole-3-carbaldehyde** and its derivatives. Aimed at researchers, scientists, and professionals in drug development, this document details the prevalent computational methodologies, presents key data in a structured format, and visualizes the typical workflow involved in such theoretical investigations. **Isoxazole-3-carbaldehyde** serves as a versatile building block in the synthesis of various bioactive molecules, making a thorough understanding of its electronic and structural properties crucial for the design of new therapeutic agents.^[1]

Computational Methodology

The primary tool for the quantum chemical analysis of isoxazole derivatives is Density Functional Theory (DFT).^[2] This approach has proven effective for calculating the electronic structure and predicting the properties of molecules.^[2]

Experimental Protocols: Computational Details

A common and robust methodology employed in the literature for isoxazole derivatives involves the use of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.^[3] ^[4] This functional is often paired with Pople-style basis sets, such as 6-311G++(d,p) or 6-311++G(d,p), which provide a good balance between accuracy and computational cost for systems of this size.^[3]^[4]

Geometry Optimization: The initial step in the computational protocol is the full geometry optimization of the molecule. This process seeks to find the lowest energy conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles.[2]

Frequency Calculations: Following optimization, frequency calculations are typically performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies). These calculations also provide thermodynamic data.

Analysis of Molecular Properties: Once a stable geometry is confirmed, a range of electronic properties are calculated to understand the molecule's reactivity and intermolecular interaction potential. These include:

- Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity.[3]
- Molecular Electrostatic Potential (MEP): MEP maps are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[3]
- Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study hyperconjugative interactions and stabilizing effects within the molecule.[3]
- Mulliken Atomic Charges: These calculations provide an estimation of the partial charge on each atom in the molecule.[3]

Data Presentation: Calculated Molecular Properties

While specific, comprehensive computational data for the parent **isoxazole-3-carbaldehyde** molecule is not readily available in the cited literature, this section presents calculated data for the core isoxazole ring and a representative derivative to illustrate the typical outputs of these theoretical studies.

Calculated Geometric Parameters for Isoxazole

The following table summarizes the calculated bond lengths for the unsubstituted isoxazole ring, providing a foundational understanding of its geometry.

Bond	DFT (B3LYP/6-31G**) Bond Length (Å)
O1 - N2	1.419
N2 - C3	1.307
C3 - C4	1.423
C4 - C5	1.346
C5 - O1	1.354

Data sourced from a comparative study on the geometric and electronic structure of isoxazole derivatives.[\[5\]](#)

Calculated Properties for Phenylisoxazole-3-Carbdehyde Derivatives

To provide an example of the data generated for substituted **isoxazole-3-carbaldehydes**, the following tables would typically be populated with information derived from studies on its derivatives, such as semicarbazones or isonicotinylhydrazones.[\[3\]\[4\]](#) These studies perform comprehensive analyses of the geometric and electronic properties.

Table 2: Representative Geometric Parameters for a Phenylisoxazole-3-Carbdehyde Derivative (Illustrative)

Parameter	Atom 1	Atom 2	Atom 3	Atom 4	Value (°)
Dihedral Angle (α)	C(x)	C(y)	C(z)	N(w)	data
Dihedral Angle (β)	C(y)	C(z)	N(w)	N(v)	data
Dihedral Angle (δ)	C(z)	N(w)	N(v)	C(u)	data

Note: This table is illustrative. Specific values are found in detailed computational studies of the derivatives.[3]

Table 3: Representative Electronic Properties for a **Phenylisoxazole-3-Carbaldehyde** Derivative (Illustrative)

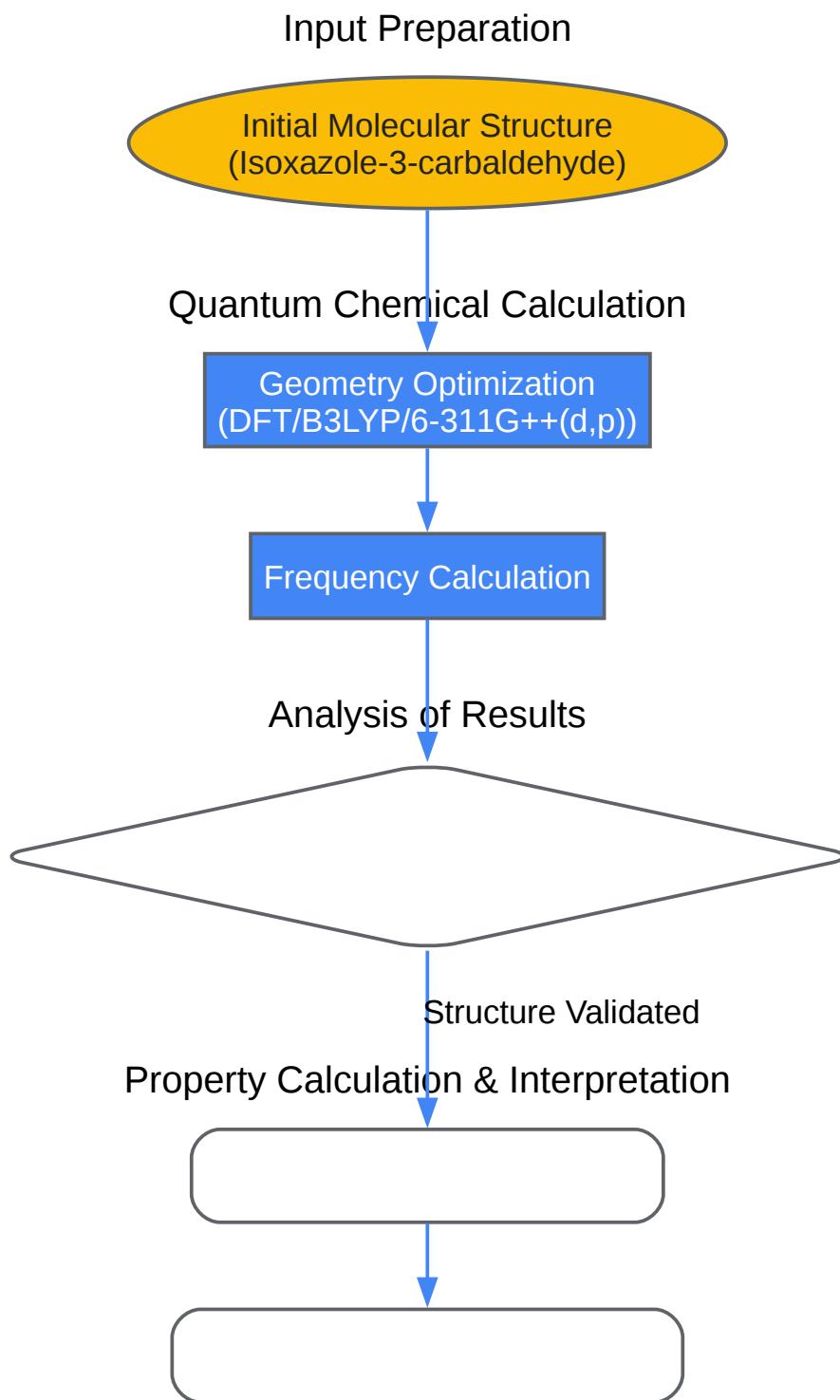
Property	Value (eV)
HOMO Energy	data
LUMO Energy	data
HOMO-LUMO Gap (Eg)	data

Note: The HOMO-LUMO gap is a key indicator of chemical reactivity.[3]

Visualization of Computational Workflow

The following diagram illustrates the typical workflow for the quantum chemical calculation of an isoxazole derivative, from initial structure input to the final analysis of its molecular properties.

Computational Chemistry Workflow for Isoxazole Derivatives

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Caption: A flowchart of the quantum chemical calculation process.

In conclusion, quantum chemical calculations, particularly using DFT, are indispensable for elucidating the structural and electronic characteristics of **isoxazole-3-carbaldehyde** and its derivatives. The insights gained from these computational studies are vital for understanding molecular stability, reactivity, and potential as scaffolds in drug design and development.

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